2-Ethyl-4-nitroaniline CAS number 6853-29-8 properties
2-Ethyl-4-nitroaniline CAS number 6853-29-8 properties
An In-depth Technical Guide to 2-Ethyl-4-nitroaniline (CAS No. 6853-29-8)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Ethyl-4-nitroaniline, CAS Number 6853-29-8. Intended for an audience of researchers, medicinal chemists, and drug development professionals, this guide synthesizes critical data regarding its chemical and physical properties, potential synthetic routes, analytical characterization, and safe handling protocols. The information is structured to provide not just data, but also practical, field-proven insights into its application as a chemical intermediate.
Core Molecular and Physical Properties
2-Ethyl-4-nitroaniline is a substituted aromatic amine. The presence of an amino group, a nitro group, and an ethyl group on the benzene ring imparts specific reactivity and physical characteristics that are crucial for its use in further chemical synthesis. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and increases the acidity of the amine protons. Conversely, the amino group is a strong activating group. Their relative positions, along with the ortho-ethyl group, dictate the molecule's steric and electronic profile.
All quantitative data available from public databases and supplier specifications have been consolidated into Table 1 for ease of reference.[1][2][3][4][5]
Table 1: Physicochemical Properties of 2-Ethyl-4-nitroaniline
| Property | Value | Source |
| CAS Number | 6853-29-8 | PubChem[5] |
| Molecular Formula | C₈H₁₀N₂O₂ | Parkway Scientific[1] |
| Molecular Weight | 166.18 g/mol | PubChem[5] |
| IUPAC Name | 2-ethyl-4-nitroaniline | PubChem[5] |
| SMILES | CCC1=C(C=CC(=C1)[O-])N | AA Blocks[3] |
| InChI Key | DCOPKZQDPBRDJY-UHFFFAOYSA-N | PubChem[5] |
| XLogP3 | 1.9 | Parkway Scientific[1] |
| Topological Polar Surface Area | 71.8 Ų | Parkway Scientific[1] |
| Hydrogen Bond Donor Count | 1 | Parkway Scientific[1] |
| Hydrogen Bond Acceptor Count | 3 (1 amine, 2 nitro oxygens) | PubChem[6] |
| Rotatable Bond Count | 1 | Parkway Scientific[1] |
| Boiling Point | Data not available | Bldpharm[4] |
| Melting Point | Data not available | N/A |
Structural Representation and Key Identifiers
The structural arrangement of functional groups is fundamental to a molecule's reactivity. The 2D structure of 2-Ethyl-4-nitroaniline is depicted below.
Caption: 2D Structure of 2-Ethyl-4-nitroaniline (CAS 6853-29-8).
Synthesis Pathway and Mechanistic Considerations
While multiple synthetic routes may exist, a common and logical approach involves the controlled nitration of an N-protected 2-ethylaniline precursor. This strategy is essential to manage the regioselectivity of the nitration reaction. The amino group is a powerful ortho-, para-director; direct nitration of 2-ethylaniline would likely lead to a mixture of products, including oxidation byproducts.
A plausible synthesis, adapted from procedures for related compounds, is outlined below.[7][8]
Experimental Protocol: Two-Step Synthesis
Step 1: Acetylation of 2-Ethylaniline
-
Rationale: The acetylation step protects the amine functionality as an acetamide. This moderates its activating effect and provides steric hindrance, favoring nitration at the para-position.
-
Procedure:
-
To a stirred solution of 2-ethylaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction by pouring it into ice water.
-
Collect the resulting precipitate, N-(2-ethylphenyl)acetamide, by filtration, wash with cold water, and dry under vacuum.[8]
-
Step 2: Nitration of N-(2-ethylphenyl)acetamide
-
Rationale: The acetamide directs the electrophilic nitration to the para position. A mixture of nitric and sulfuric acid is a standard nitrating agent.
-
Procedure:
-
Cool concentrated sulfuric acid in a flask to 0 °C using an ice bath.
-
Add the N-(2-ethylphenyl)acetamide (1.0 eq) from Step 1 portion-wise, maintaining the temperature below 5 °C.
-
Prepare a nitrating mixture by slowly adding potassium nitrate (1.0 eq) or concentrated nitric acid to cooled sulfuric acid.[7]
-
Add the nitrating mixture dropwise to the acetamide solution, ensuring the temperature does not exceed 10 °C.
-
Stir the reaction at room temperature overnight.[7]
-
Carefully pour the reaction mixture onto crushed ice. The product, N-(2-ethyl-4-nitrophenyl)acetamide, will precipitate. Collect the solid by filtration.
-
Step 3: Hydrolysis (Deprotection) of the Amide
-
Rationale: The final step is the removal of the acetyl protecting group to yield the target primary amine. This is typically achieved by acid or base-catalyzed hydrolysis.
-
Procedure:
-
Suspend the crude product from Step 2 in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the free amine.
-
Collect the solid 2-Ethyl-4-nitroaniline by filtration, wash with water, and purify by recrystallization (e.g., from ethanol/water).
-
Caption: Plausible synthetic workflow for 2-Ethyl-4-nitroaniline.
Applications in Pharmaceutical and Chemical Research
2-Ethyl-4-nitroaniline is primarily utilized as a building block in organic synthesis. Its bifunctional nature (amine and nitro groups) allows for a wide range of subsequent transformations.
-
Pharmaceutical Intermediates: This compound is cited in patents for the synthesis of complex heterocyclic structures. Notably, it has been used in the development of Thienopyrimidine compounds and as an intermediate for creating substituted 2-arylimino heterocycles intended as progesterone receptor binding agents.[1] This highlights its relevance in medicinal chemistry and drug discovery programs.
-
Dyestuff and Materials Science: Like its parent compound, 4-nitroaniline, this molecule can serve as a precursor in the synthesis of azo dyes.[9][10] The amine group can be diazotized and coupled with other aromatic systems to produce chromophores.
-
General Organic Synthesis: The nitro group can be reduced to a second amine, creating a diamine for further derivatization. The amine group itself can undergo a plethora of reactions, including acylation, alkylation, and Sandmeyer reactions.
Analytical Characterization Workflow
Ensuring the purity and identity of 2-Ethyl-4-nitroaniline is critical for its use in regulated environments like drug development. A standard quality control workflow would involve a combination of chromatographic and spectroscopic techniques.
-
Purity Assessment (HPLC): A reverse-phase High-Performance Liquid Chromatography (HPLC) method is the primary tool for determining purity. A C18 column with a mobile phase gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a standard starting point. Purity is determined by the area percentage of the main peak detected by a UV detector (typically monitored at wavelengths between 254 nm and 410 nm, the latter being common for nitroanilines).[11]
-
Identity Confirmation (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the molecular weight of the compound. The expected mass for the protonated molecule [M+H]⁺ would be approximately 167.18 g/mol .
-
Structural Elucidation (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal structural confirmation.
-
¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns dictated by their ortho, meta, and para relationships), the ethyl group (a quartet and a triplet), and the amine protons (a broad singlet).
-
¹³C NMR: Will show eight distinct carbon signals corresponding to the molecular structure.
-
-
Functional Group Analysis (IR): Infrared (IR) spectroscopy can confirm the presence of key functional groups, such as N-H stretches for the amine and characteristic strong absorptions for the N-O bonds of the nitro group.
Caption: Standard analytical quality control workflow.
Safety, Handling, and Storage
As a nitroaromatic amine, 2-Ethyl-4-nitroaniline must be handled with appropriate care. Data for the closely related N-ethyl-4-nitroaniline and the general class of nitroanilines indicate potential toxicity.[12][13][14]
-
General Hazards: Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[14] They may cause damage to organs through prolonged or repeated exposure.[14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14]
-
Reactivity: The compound is basic and may react exothermically with acids. It can be incompatible with strong oxidizing agents, isocyanates, peroxides, and acid halides.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, a temperature of 2 to 4 °C is recommended.[1] Keep in an inert atmosphere.[15]
Spill Cleanup Protocol
The following procedure is recommended for small spills, based on guidance for related compounds.[12]
-
Remove Ignition Sources: Immediately eliminate all potential sources of ignition in the area.
-
Dampen the Spill: Carefully dampen the solid spill material with 60-70% ethanol to prevent dust from becoming airborne.
-
Transfer: Transfer the dampened material into a suitable, labeled container for chemical waste.
-
Decontaminate: Use absorbent paper dampened with 60-70% ethanol to wipe up any remaining material. Subsequently, wash all contaminated surfaces with a soap and water solution.
-
Disposal: Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for proper disposal according to institutional guidelines.
References
-
DL-453 (6853-29-8, MFCD25966163) - Parkway Scientific. [Link]
-
6853-29-8 | MFCD25966163 | 2-Ethyl-4-nitroaniline | AA Blocks. [Link]
-
Nitroaniline: Common isomers, structure, synthesis and applications | Blog - Chempanda. [Link]
-
4-Nitroaniline - Wikipedia. [Link]
-
4-Nitroaniline - bionity.com. [Link]
-
P-NITROANILINE | Occupational Safety and Health Administration. [Link]
-
4-nitroaniline – Knowledge and References - Taylor & Francis. [Link]
-
2-Ethyl-4-nitroaniline | C8H10N2O2 | CID 14819009 - PubChem - NIH. [Link]
-
4-Ethyl-2-nitroaniline | C8H10N2O2 | CID 251674 - PubChem. [Link]
- US5466871A - Process for preparing nitroaniline derivatives - Google P
-
2-Chloro-4-nitroaniline | C6H5ClN2O2 | CID 8492 - PubChem. [Link]
-
CAS 6853-29-8 MFCD06853298-2-Ethyl-4-Nitroaniline 2-乙基-4-硝基苯胺-LabNovo. [Link]
-
2-Bromo-N-ethyl-4-nitroaniline Properties. [Link]
-
2-Ethyl-4-nitroaniline (1 x 1 g) - Alchimica. [Link]
Sources
- 1. 6853-29-8|2-Ethyl-4-nitroaniline: In Stock [parkwayscientific.com]
- 2. appchemical.com [appchemical.com]
- 3. aablocks.com [aablocks.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 2-Ethyl-4-nitroaniline | C8H10N2O2 | CID 14819009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Ethyl-2-nitroaniline | C8H10N2O2 | CID 251674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 20191-74-6 | 2-Ethyl-5-nitroaniline | Aryls | Ambeed.com [ambeed.com]
- 8. 33098-65-6 | N-(2-Ethylphenyl)acetamide | Aryls | Ambeed.com [ambeed.com]
- 9. chempanda.com [chempanda.com]
- 10. 4-Nitroaniline [bionity.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. N-ETHYL-4-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. geneseo.edu [geneseo.edu]
- 15. 6853-29-8|2-Ethyl-4-nitroaniline|BLD Pharm [bldpharm.com]
